

# The Occurrence and Analysis of Disialo-Asn in Nature: A Technical Guide

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## Compound of Interest

Compound Name: *Disialo-Asn*

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## Abstract

**Disialo-Asn**, a term referring to a disialylated biantennary complex-type N-glycan attached to an asparagine residue, represents a critical structural motif on many glycoproteins. These structures are not typically found as free entities in nature but are integral components of glycoproteins circulating in biological fluids and present on cell surfaces. Their terminal sialic acid residues play a pivotal role in a myriad of biological processes, including cell-cell recognition, immune modulation, and protein half-life regulation. This technical guide provides a comprehensive overview of the natural sources and abundance of glycoproteins bearing these disialylated structures, alongside detailed experimental protocols for their isolation, characterization, and quantification.

## Introduction to Disialo-Asn

**Disialo-Asn** is a glycopeptide structure, specifically a disialylated N-glycan covalently linked to the amino acid asparagine (Asn). The core of this glycan is typically a biantennary complex-type structure, meaning it has two branches (antennae), each terminating with a sialic acid residue. The linkage of these sialic acids to the underlying galactose can be of different types, most commonly  $\alpha$ 2,3- or  $\alpha$ 2,6-, and this variation can significantly impact the biological function of the glycoprotein.

Sialic acids are key players in cellular communication and biological recognition.<sup>[1]</sup> Their negative charge and terminal position on glycans mediate interactions with various receptors, such as siglecs (sialic acid-binding immunoglobulin-like lectins), which are crucial in regulating

immune responses. The degree of sialylation can also influence the circulating half-life of glycoproteins.

## Natural Sources and Abundance of Disialylated N-Glycans

Disialylated N-glycans are ubiquitously found on a wide range of glycoproteins across various biological sources. This section details their presence and relative abundance in some of the most well-characterized natural sources.

### Human Plasma

Human plasma is a rich source of glycoproteins, many of which carry disialylated N-glycans. Transferrin, an iron-transport protein, is a notable example where afucosylated diantennary disialylated glycans are the most abundant glycoform.<sup>[2][3][4]</sup> While absolute concentrations of "Disialo-Asn" are not typically reported, the relative abundance of different glycoforms on specific proteins provides valuable insight.

Glycoprotein	Source	Relative Abundance of Disialylated N-Glycans	Key Glycan Structures	Reference
Transferrin	Human Plasma	~75% of total N-glycans are tetrasialylated (on the whole protein, which has two N-glycosylation sites)	Diantennary, disialylated, afucosylated	<sup>[2]</sup>
Alpha-1-acid glycoprotein (AGP)	Human Plasma	Highly sialylated, with a significant portion being di-, tri-, and tetra-sialylated	Complex bi-, tri-, and tetra-antennary structures	

## Bovine Milk

Bovine milk and colostrum are excellent sources of glycoproteins, many of which are highly sialylated. Lactoferrin, an iron-binding glycoprotein with antimicrobial properties, is a prominent example. The sialylation of bovine milk glycoproteins is dynamic, with colostrum being more highly sialylated than mature milk.

Glycoprotein	Source	Relative Abundance of Disialylated N-Glycans	Key Glycan Structures	Reference
Lactoferrin	Bovine Colostrum & Milk	Variable, with a significant proportion of mono- and di-sialylated glycans	Complex biantennary structures with $\alpha$ 2,3- and $\alpha$ 2,6-linked sialic acids	
Glycomacropeptide (from $\kappa$ -casein)	Bovine Milk/Whey	Rich in sialylated O- and N-glycans	-	

## Egg White

Egg white from various avian species is a readily available source of glycoproteins. Ovomucoid, a major allergen in egg white, is known to be glycosylated with sialylated N-glycans. Studies on pigeon and quail egg whites have also revealed the presence of disialylated glycan structures.

Glycoprotein	Source	Relative Abundance of Disialylated N-Glycans	Key Glycan Structures	Reference
Ovomucoid	Pigeon Egg White	Disialyl glycans are present, though less abundant than monosialyl and neutral glycans.	Complex tri- and tetra-antennary structures	
Ovotransferrin	Pigeon Egg White	Lowest abundance of disialyl glycans among major glycoproteins	Complex triantennary structures with bisecting GlcNAc	
Ovomucin	Hen Egg White	Contains sialylated N- and O-glycans	Complex-type N-glycans with bisecting N-acetylglucosamine	

## Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of disialylated N-glycans from a representative natural source, bovine milk.

### Extraction and Purification of Glycoproteins from Bovine Milk

This protocol is adapted from methods for isolating glycoproteins from bovine milk whey.

Materials:

- Fresh bovine milk

- Tris-HCl buffer (50 mM, pH 7.4)
- Sodium chloride (NaCl)
- Centrifuge and centrifuge tubes
- Dialysis tubing (10 kDa MWCO)
- Lyophilizer

Procedure:

- Defatting: Centrifuge fresh bovine milk at 4,000 x g for 30 minutes at 4°C to separate the cream layer. Carefully collect the skim milk.
- Casein Precipitation: Adjust the pH of the skim milk to 4.6 with 1 M HCl and incubate at 40°C for 30 minutes to precipitate caseins.
- Whey Collection: Centrifuge the acidified milk at 10,000 x g for 30 minutes at 4°C. The supernatant, containing whey proteins (including lactoferrin), is carefully collected.
- Ammonium Sulfate Precipitation: While stirring, slowly add solid ammonium sulfate to the whey to a final saturation of 60%. Allow the proteins to precipitate overnight at 4°C.
- Protein Pellet Collection: Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitated glycoproteins.
- Dialysis: Resuspend the pellet in a minimal volume of Tris-HCl buffer and dialyze extensively against the same buffer at 4°C to remove excess salt.
- Lyophilization: Freeze-dry the dialyzed protein solution to obtain a purified glycoprotein powder.

## Enzymatic Release of N-Glycans using PNGase F

This protocol is based on standard procedures for PNGase F digestion.

Materials:

- Purified glycoprotein sample
- Denaturing buffer (e.g., 5% SDS, 1 M DTT)
- NP-40 (10% solution)
- PNGase F (Peptide-N-Glycosidase F)
- Sodium phosphate buffer (50 mM, pH 7.5)
- Water bath or heat block

#### Procedure:

- Denaturation: Dissolve 100 µg of the glycoprotein sample in 10 µL of sodium phosphate buffer. Add 2 µL of denaturing buffer and heat at 100°C for 10 minutes.
- Neutralization: Cool the sample to room temperature. Add 2 µL of 10% NP-40 to counteract the SDS.
- Enzymatic Digestion: Add 1 µL of PNGase F (typically 500 units/µL).
- Incubation: Incubate the reaction mixture at 37°C for 12-18 hours (overnight).
- Protein Precipitation: Add three volumes of cold ethanol to precipitate the deglycosylated protein. Incubate at -20°C for 30 minutes.
- Glycan Collection: Centrifuge at 14,000 x g for 10 minutes. Carefully collect the supernatant containing the released N-glycans.
- Drying: Dry the glycan-containing supernatant in a vacuum centrifuge.

## Fluorescent Labeling of Released N-Glycans

This protocol describes a common method using 2-aminobenzamide (2-AB) for fluorescent labeling.

#### Materials:

- Dried N-glycan sample
- 2-Aminobenzamide (2-AB) labeling solution (e.g., 0.35 M 2-AB in 30% acetic acid in DMSO)
- Reducing agent solution (e.g., 1 M sodium cyanoborohydride in DMSO)
- Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) cartridges
- Acetonitrile (ACN)
- Water

#### Procedure:

- Labeling Reaction: Resuspend the dried N-glycans in 5  $\mu$ L of the 2-AB labeling solution. Add 5  $\mu$ L of the reducing agent solution.
- Incubation: Incubate the mixture at 65°C for 2 hours.
- Purification:
  - Condition a HILIC SPE cartridge with water, followed by ACN.
  - Dilute the labeling reaction with ACN to a final concentration of 95%.
  - Load the diluted sample onto the conditioned SPE cartridge.
  - Wash the cartridge with 95% ACN to remove excess labeling reagents.
  - Elute the labeled glycans with water.
- Drying: Dry the eluted, labeled glycans in a vacuum centrifuge.

## Quantification of Disialylated N-Glycans by HILIC-UPLC

This protocol outlines the analysis of fluorescently labeled N-glycans using Ultra-Performance Liquid Chromatography with a HILIC column and fluorescence detection.

#### Materials:

- Dried, fluorescently labeled N-glycan sample
- Acetonitrile (ACN)
- Ammonium formate buffer (100 mM, pH 4.4)
- UPLC system with a fluorescence detector and a HILIC column (e.g., BEH Glycan column)
- Labeled glycan standards (optional, for calibration)

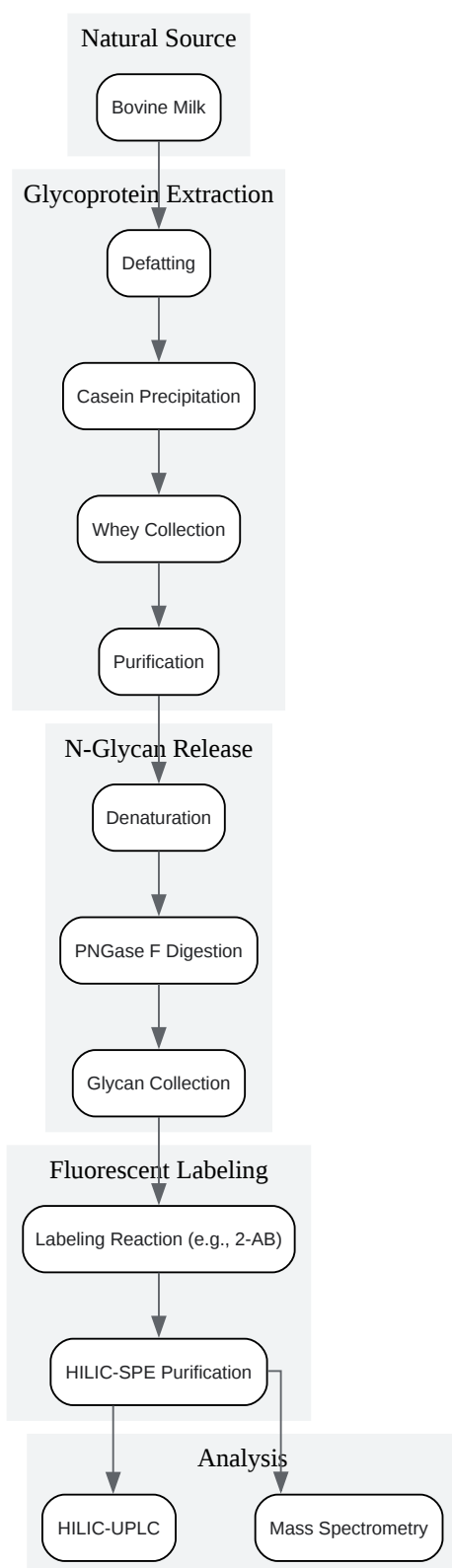
#### Procedure:

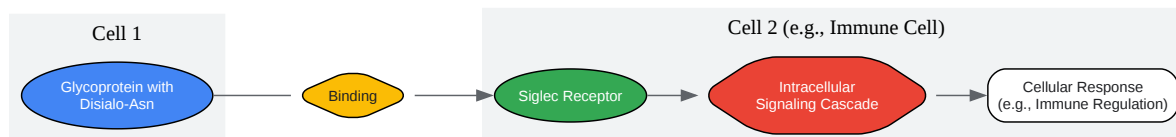
- Sample Preparation: Reconstitute the dried, labeled N-glycans in a known volume of water or an ACN/water mixture.
- Chromatographic Separation:
  - Equilibrate the HILIC column with a high percentage of ACN (e.g., 78%) in ammonium formate buffer.
  - Inject the sample onto the column.
  - Elute the glycans using a gradient of decreasing ACN concentration. Sialylated glycans will elute later than neutral glycans due to their charge and hydrophilicity.
- Detection: Monitor the elution profile using a fluorescence detector (e.g., excitation at 330 nm and emission at 420 nm for 2-AB).
- Quantification: The area of the peaks corresponding to disialylated glycans can be integrated and compared to the total area of all glycan peaks to determine the relative abundance. Absolute quantification can be achieved by using a standard curve generated from known amounts of labeled glycan standards.

## Visualizations

## Experimental Workflow







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## References

- 1. [jstage.jst.go.jp](http://jstage.jst.go.jp) [[jstage.jst.go.jp](http://jstage.jst.go.jp)]
- 2. N-Glycosylation profiling of intact target proteins by high-resolution mass spectrometry (MS) and glycan analysis using ion mobility-MS/MS - Analyst (RSC Publishing) [[pubs.rsc.org](http://pubs.rsc.org)]
- 3. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 4. Comparative analysis of transferrin and IgG N-glycosylation in two human populations - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)